1-(4-Chloro-benzyl)-1H-[1,2,3]triazol-4-ylamine
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Overview
Description
1-(4-Chloro-benzyl)-1H-[1,2,3]triazol-4-ylamine is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(4-Chloro-benzyl)-1H-[1,2,3]triazol-4-ylamine typically involves the cycloaddition reaction of azides and alkynes, a process commonly referred to as “click chemistry.” This method is favored for its efficiency and high yield. The reaction conditions often include the use of copper(I) catalysts to facilitate the cycloaddition process . Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Chloro-benzyl)-1H-[1,2,3]triazol-4-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding triazole oxides, while reduction may produce amine derivatives.
Scientific Research Applications
1-(4-Chloro-benzyl)-1H-[1,2,3]triazol-4-ylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-benzyl)-1H-[1,2,3]triazol-4-ylamine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to its biological activity . The compound may inhibit enzymes by binding to their active sites, thereby blocking their function .
Comparison with Similar Compounds
1-(4-Chloro-benzyl)-1H-[1,2,3]triazol-4-ylamine can be compared with other triazole derivatives such as:
Fluconazole: A well-known antifungal agent.
Anastrozole: Used in the treatment of breast cancer.
Flupoxam: An herbicide.
What sets this compound apart is its unique substitution pattern, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C9H9ClN4 |
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Molecular Weight |
208.65 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]triazol-4-amine |
InChI |
InChI=1S/C9H9ClN4/c10-8-3-1-7(2-4-8)5-14-6-9(11)12-13-14/h1-4,6H,5,11H2 |
InChI Key |
XMHSWGDKPJAOBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=N2)N)Cl |
Origin of Product |
United States |
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